Phenol, 4-chloro-2-methyl-, acetate, also known as 4-chloro-3-methylphenyl acetate, is an organic compound with the molecular formula and a molecular weight of 184.620 g/mol. This compound is classified under the category of phenolic compounds, specifically as an acetate derivative of chlorinated cresols. It is used in various scientific applications, particularly in the field of herbicides and as a chemical intermediate in organic synthesis.
Phenol, 4-chloro-2-methyl-, acetate is derived from the chlorination and acetylation of phenolic compounds. The primary source for its synthesis is p-chlorocresol, which itself is obtained from chlorinated cresols. This compound falls under the classification of aromatic compounds due to its benzene ring structure and is further categorized as an ester because it contains an acetate functional group.
The synthesis of phenol, 4-chloro-2-methyl-, acetate typically involves two main steps: chlorination and acetylation.
The technical aspects of the synthesis involve precise control over temperature and reaction times to ensure high yields and purity. The use of solvents like chloroform during extraction phases is common to isolate the desired product effectively.
Phenol, 4-chloro-2-methyl-, acetate has a distinct molecular structure characterized by:
The structural formula can be represented as follows:
Phenol, 4-chloro-2-methyl-, acetate can participate in several chemical reactions:
The reactivity of this compound is influenced by its electron-withdrawing chlorine group, which affects electrophilic aromatic substitution reactions and enhances its utility in synthetic organic chemistry.
Phenol, 4-chloro-2-methyl-, acetate exhibits bacteriostatic properties primarily through its ability to disrupt bacterial cell membranes. The mechanism involves:
This mode of action makes it effective as a disinfectant and antiseptic agent.
Relevant data indicate that this compound should be handled with care due to its potential toxicity and environmental impact.
Phenol, 4-chloro-2-methyl-, acetate finds use in various scientific applications:
The synthesis of Phenol, 4-Chloro-2-Methyl-, Acetate (C~9~H~9~ClO~2~) proceeds predominantly through an acid-catalyzed nucleophilic acyl substitution mechanism. In this reaction, 4-chloro-2-methylphenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride or acetyl chloride. The reaction mechanism involves three well-defined kinetic stages: (1) protonation of the carbonyl oxygen of the acylating agent by a Brønsted acid catalyst (commonly H~2~SO~4~ or p-toluenesulfonic acid), which enhances the carbonyl's electrophilicity; (2) nucleophilic attack by the phenolic oxygen, forming a tetrahedral intermediate; and (3) elimination of the leaving group (chloride or acetate ion) with concomitant reformation of the carbonyl group, yielding the ester product. This mechanism is characterized by second-order kinetics, with the rate-determining step being the nucleophilic attack (step 2), which is sensitive to the electron density on the phenolic oxygen. The chloro substituent at the para-position exerts a moderate electron-withdrawing effect, while the ortho-methyl group provides steric hindrance but minimal electronic influence, resulting in a net activation energy of approximately 60-65 kJ/mol under standard conditions [1] [5].
Table 1: Mechanistic Steps in Acid-Catalyzed Esterification
| Step | Molecular Process | Intermediate Formed | Rate Constant (k, L/mol·s) | 
|---|---|---|---|
| 1 | Protonation of acylating agent | Oxonium ion | 1.2 × 10~-2~ | 
| 2 | Nucleophilic attack by phenol | Tetrahedral adduct | 8.7 × 10~-4~ | 
| 3 | Elimination of leaving group | Ester product | 2.3 × 10~-3~ | 
Optimization studies reveal that the esterification efficiency is highly dependent on precise control of reaction parameters. Temperature exerts the most significant influence, with the optimal range determined to be 110-120°C. Below 110°C, the reaction exhibits incomplete conversion (>95% requires >24 hours), while temperatures exceeding 120°C promote dehydration side reactions. Catalyst concentration optimization demonstrates that sulfuric acid at 0.5-1.0 mol% provides maximal conversion efficiency; concentrations below this range result in insufficient protonation, while higher concentrations accelerate resinification of the phenolic substrate. Solvent selection critically impacts both reaction rate and product purity: non-polar solvents like xylene facilitate azeotropic water removal but require extended reflux times (8-12 hours), while solvent-free conditions increase the rate but necessitate stringent temperature control to prevent charring. Polar aprotic solvents like dimethylformamide accelerate the reaction but complicate product isolation and introduce impurities. Recent studies indicate that toluene as a solvent at 115°C with 0.75 mol% H~2~SO~4~ achieves 98.5% conversion within 5 hours, establishing this as the benchmark for laboratory-scale synthesis [1] [5].
Table 2: Optimization Parameters for Esterification
| Parameter | Optimal Range | Conversion (%) | Byproduct Formation (%) | 
|---|---|---|---|
| Temperature | 110-120°C | 98.5 | <1.0 | 
| H~2~SO~4~ Concentration | 0.5-1.0 mol% | 98.7 | 1.2 | 
| Reaction Time (Toluene) | 5 hours | 98.5 | 0.8 | 
| Reaction Time (Solvent-free) | 3 hours | 97.2 | 3.5 | 
Continuous-flow reactors represent a transformative approach for industrial-scale production of Phenol, 4-Chloro-2-Methyl-, Acetate, addressing limitations of batch processing. Fixed-bed reactors employing solid acid catalysts (particularly Mg~2+~-exchanged β-zeolites) demonstrate superior performance in vapor-phase acetylation at 300-350°C. The continuous-flow configuration achieves 94% conversion with residence times of ≤60 seconds, compared to 5 hours in batch reactors. The system comprises three integrated units: (1) a preheating zone where 4-chloro-2-methylphenol and acetic anhydride are vaporized; (2) a catalytic reaction chamber with precise temperature control; and (3) a fractional condensation system for product separation. Key advantages include elimination of solvent handling, reduced thermal degradation due to shorter exposure times, and consistent product quality (purity >99%). The process demonstrates linear scalability from laboratory (5 g/h) to pilot plant (5 kg/h) operations, with catalyst lifetimes exceeding 400 hours before regeneration is required. This continuous methodology reduces energy consumption by 40% compared to batch processing and achieves space-time yields of 0.8 kg/L·h, making it economically viable for multi-ton production [5].
Industrial synthesis of Phenol, 4-Chloro-2-Methyl-, Acetate generates significant waste streams, primarily from chlorination byproducts and spent catalysts. Advanced waste minimization strategies have been implemented with measurable success. In the chlorination step preceding acetylation, molecular chlorine utilization has been optimized to achieve 95-98% atom efficiency through precise stoichiometric control and in-situ generation of chlorine via HCl electrolysis, reducing chloride salt waste by 70%. The acetylation stage employs solvent recovery systems achieving >90% xylene recycling through fractional distillation. Catalyst waste is minimized by implementing heterogeneous catalysis (zeolites, sulfonated carbons) instead of traditional homogeneous acids, eliminating acidic aqueous waste requiring neutralization. Process water is treated via advanced oxidation (Fenton chemistry) before biological treatment, reducing chemical oxygen demand by 95%. Lifecycle analysis confirms these integrated strategies reduce E-factor (kg waste/kg product) from 8.5 in conventional processes to 1.2 in optimized cascades, aligning with green chemistry principles of waste minimization at source rather than end-of-pipe treatment [1] [2] [5].
Table 3: Waste Stream Reduction in Industrial Synthesis
| Waste Source | Conventional Process | Optimized Process | Reduction (%) | 
|---|---|---|---|
| Inorganic Salts | 5.2 kg/kg product | 1.5 kg/kg product | 71.2 | 
| Solvent Losses | 2.8 kg/kg product | 0.3 kg/kg product | 89.3 | 
| Acidic Wastewater | 15 L/kg product | 2 L/kg product | 86.7 | 
| Catalyst Sludge | 0.7 kg/kg product | 0.05 kg/kg product | 92.9 | 
 
                                    
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